

# Spectroscopic and Structural Elucidation of C-Veratrolylglycol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C-Veratrolylglycol

Cat. No.: B192641

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This technical guide provides a comprehensive overview of the spectroscopic data for **C-Veratrolylglycol**, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally related compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **C-Veratrolylglycol**.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **C-Veratrolylglycol**, presumed to be 1-(3,4-dimethoxyphenyl)-2,3-dihydroxypropan-1-one.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **C-Veratrolylglycol** (in  $\text{CDCl}_3$ , at 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.7	d	1H	Ar-H
~7.5	dd	1H	Ar-H
~6.9	d	1H	Ar-H
~5.0	t	1H	CH(OH)
~3.9	s	3H	OCH <sub>3</sub>
~3.85	s	3H	OCH <sub>3</sub>
~3.7-3.8	m	2H	CH <sub>2</sub> (OH)
~3.0-4.0	br s	2H	OH

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **C-Veratroylglycol** (in CDCl<sub>3</sub>, at 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~195-200	C=O
~153	Ar-C
~149	Ar-C
~128	Ar-C
~123	Ar-CH
~110	Ar-CH
~109	Ar-CH
~75	CH(OH)
~65	CH <sub>2</sub> (OH)
~56	OCH <sub>3</sub>
~55.9	OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **C-Veratroylglycol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (hydroxyl groups)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (aroyl ketone)
~1600, ~1510	Medium	C=C stretch (aromatic)
~1270, ~1020	Strong	C-O stretch (ethers and alcohols)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **C-Veratroylglycol**

m/z	Relative Intensity (%)	Assignment
212	High	[M] <sup>+</sup> (Molecular Ion)
181	Medium	[M - CH <sub>2</sub> OH] <sup>+</sup>
165	High	[M - CH(OH)CH <sub>2</sub> OH] <sup>+</sup> (Veratroyl cation)
137	Medium	[165 - CO] <sup>+</sup>
77	Low	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **C-Veratroylglycol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Parameters:

- Spectrometer: 400 MHz NMR Spectrometer
- $^1\text{H}$  NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Acquisition Time: ~4 seconds
  - Relaxation Delay: 1 second
- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Acquisition Time: ~1 second
  - Relaxation Delay: 2 seconds

## Infrared (IR) Spectroscopy

### Sample Preparation:

- Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
- Place a small amount (1-2 mg) of solid **C-Veratroylglycol** onto the center of the diamond crystal.
- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

#### Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32

## Mass Spectrometry (MS)

#### Sample Preparation:

- Prepare a 1 mg/mL solution of **C-Veratroylglycol** in a suitable solvent such as methanol or acetonitrile.
- Further dilute the solution to approximately 10  $\mu\text{g/mL}$  with the same solvent.

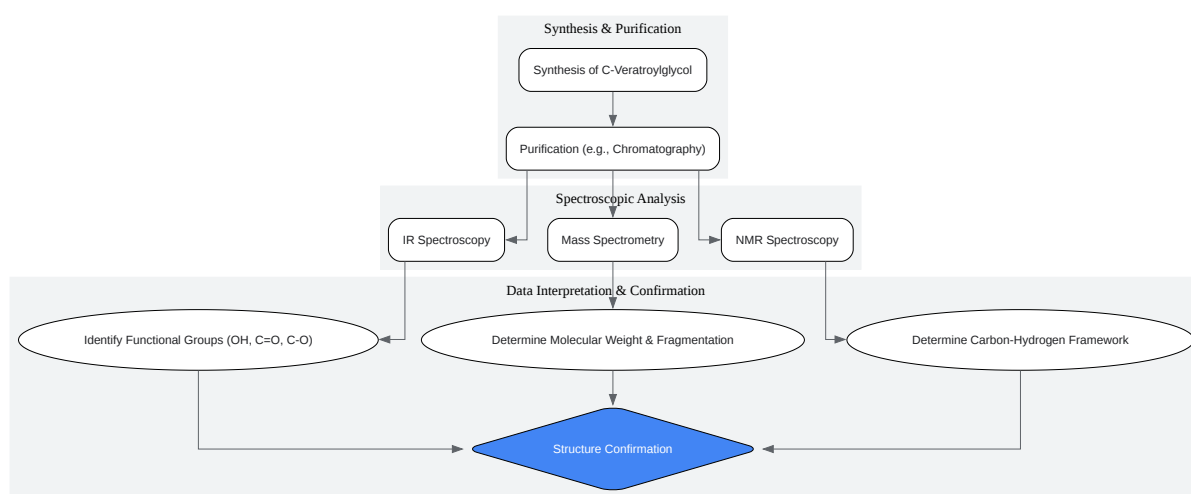
#### Instrumentation and Parameters (Electron Ionization - EI):

- Mass Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range:  $m/z$  50-500

- Inlet System: Direct infusion or GC introduction.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like **C-Veratroylglycol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **C-Veratroylglycol**.

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#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)